N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a benzylpiperidine moiety have been found to target beta-secretase 1 , a key enzyme involved in the production of beta-amyloid peptide in Alzheimer’s disease .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been found to inhibit their targets, leading to a decrease in the production of certain peptides .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the target of similar compounds, it can be inferred that it may affect the amyloidogenic pathway involved in alzheimer’s disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Based on the mode of action of similar compounds, it can be inferred that it may lead to a decrease in the production of certain peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common method involves the reaction of 1-benzylpiperidin-4-amine with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or THF and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperidine or pyrimidine derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-acetohydrazide: Shares a similar piperidine structure but differs in its functional groups.
N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a fluorobenzamide moiety instead of a pyrimidine ring.
Uniqueness
N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of a piperidine ring with a hydroxypyrimidine carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16-10-15(18-12-19-16)17(23)20-14-6-8-21(9-7-14)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,20,23)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDHWRZNMGUVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=O)NC=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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